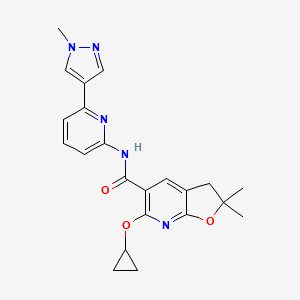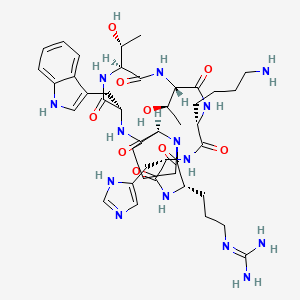
CCN2 inhibitor OK2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OK2 is a specific inhibitor of the interaction between connective tissue growth factor (CCN2) and epidermal growth factor receptor (EGFR). By binding to the carboxy-terminal (CT) domain of CCN2, OK2 effectively blocks the CCN2/EGFR interaction. This compound is primarily used in research related to kidney fibrosis and chronic kidney disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OK2 involves the reaction of specific organic molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic halides and metal catalysts under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of OK2 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in small quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
OK2 undergoes various chemical reactions, including:
Oxidation: OK2 can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within OK2.
Substitution: OK2 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving OK2 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving OK2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of OK2, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
OK2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.
Biology: Investigated for its role in blocking the CCN2/EGFR interaction, which is significant in cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in treating kidney fibrosis and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
OK2 exerts its effects by specifically inhibiting the interaction between CCN2 and EGFR. By binding to the CT domain of CCN2, OK2 prevents the activation of EGFR, which in turn inhibits the downstream signaling pathways involving signal transducer and activator of transcription 3 (STAT3) phosphorylation and extracellular matrix (ECM) protein synthesis. This mechanism is particularly relevant in the context of kidney fibrosis, where the inhibition of EGFR/STAT3 activation can prevent disease progression .
Comparación Con Compuestos Similares
Similar Compounds
Potassium oxide (K2O): An ionic compound of potassium and oxygen, known for its high reactivity and use in industrial applications.
Potassium superoxide (KO2): Produced by burning molten potassium in an atmosphere of excess oxygen, used in various chemical reactions.
Uniqueness of OK2
OK2 is unique in its specific inhibition of the CCN2/EGFR interaction, a property not shared by the other similar compounds listed. This specificity makes OK2 particularly valuable in research focused on kidney fibrosis and chronic kidney disease .
Propiedades
Fórmula molecular |
C42H62N14O9 |
|---|---|
Peso molecular |
907.0 g/mol |
Nombre IUPAC |
2-[3-[(3S,6S,9S,12S,15S,18S,21S)-9-(4-aminobutyl)-12,15-bis[(1R)-1-hydroxyethyl]-6-(1H-imidazol-5-ylmethyl)-18-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-3-yl]propyl]guanidine |
InChI |
InChI=1S/C42H62N14O9/c1-22(57)33-39(63)50-28(11-5-6-14-43)35(59)52-31(18-25-20-46-21-49-25)36(60)51-29(12-7-15-47-42(44)45)41(65)56-16-8-13-32(56)38(62)53-30(37(61)54-34(23(2)58)40(64)55-33)17-24-19-48-27-10-4-3-9-26(24)27/h3-4,9-10,19-23,28-34,48,57-58H,5-8,11-18,43H2,1-2H3,(H,46,49)(H,50,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,64)(H4,44,45,47)/t22-,23-,28+,29+,30+,31+,32+,33+,34+/m1/s1 |
Clave InChI |
DNITVPPEDHWZSB-MLYITYKWSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)[C@@H](C)O)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)

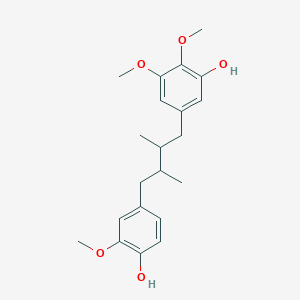
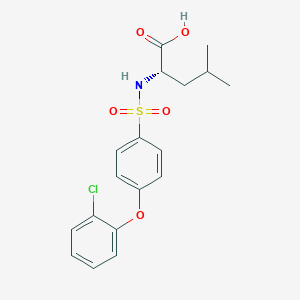
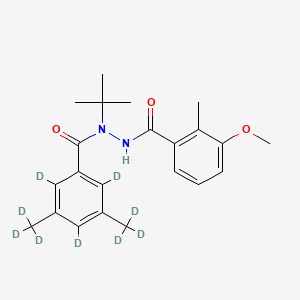
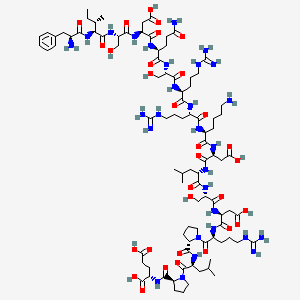

![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)



